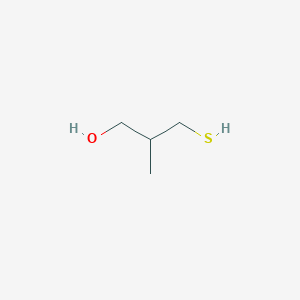

2-methyl-3-sulfanylpropan-1-ol

Description

Overview of Organosulfur Compounds in Chemical and Biological Systems

Organosulfur compounds are a broad class of chemical compounds containing at least one carbon-sulfur bond. They are ubiquitous in nature and play critical roles in various chemical and biological systems. In biology, the sulfur-containing amino acids methionine and cysteine are fundamental building blocks of proteins. Organosulfur compounds are responsible for the characteristic odors of many foods, such as onions and garlic. foodb.ca They are also significant in industrial processes and the production of whisky. encyclopedia.pubresearchgate.net

In human biology, specific organosulfur compounds, including sulfanylalkanols, are key contributors to axillary (underarm) odor. oup.comnih.gov These volatile molecules are not present in fresh, odorless sweat but are generated through the metabolic action of resident skin bacteria, particularly of the Corynebacterium genus. oup.comnih.gov These bacteria possess enzymes, such as C-S lyases, that cleave odorless precursor molecules secreted from the apocrine glands, releasing the potent volatile thiols. nih.govresearchgate.net

Structural Classification and Nomenclature of Sulfanylalkanols

Sulfanylalkanols are a subclass of organosulfur compounds characterized by the presence of both a sulfanyl (B85325) (-SH) group and a hydroxyl (-OH) group attached to an alkane framework. Their classification is based on the carbon chain length and the relative positions of these two functional groups.

The compound of focus, 2-methyl-3-sulfanylpropan-1-ol , is a primary alcohol and a primary thiol. Its systematic IUPAC name indicates a three-carbon propane (B168953) chain as the backbone. A methyl group (-CH₃) is attached to the second carbon, a sulfanyl group (-SH) is attached to the third carbon, and a hydroxyl group (-OH) is attached to the first carbon, making it a "propan-1-ol". Due to the chirality at the second carbon, stereoisomers exist, such as (2S)-2-methyl-3-sulfanylpropan-1-ol. nih.gov The compound is also known by synonyms including 3-Mercapto-2-methylpropanol and 2-Methyl-3-mercapto-1-propanol. nih.govchemeo.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀OS | nih.gov |

| Molecular Weight | 106.19 g/mol | nih.govbiosynth.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 56160-79-3 | nih.govbiosynth.com |

| Boiling Point | 185.4 °C | biosynth.com |

| Density | 0.997 g/cm³ | biosynth.com |

| Flash Point | 65.9 °C | biosynth.com |

| XLogP3-AA | 0.6 | nih.gov |

Historical Development of Research on this compound

Research into polyfunctional thiols gained momentum with their identification as key aroma compounds in wine. wiley.comgrafiati.com The study of this compound specifically is more recent and has emerged from broader investigations into trace volatile sulfur compounds in various matrices.

A significant finding was its identification in human axillary secretions, where it was reported alongside other sulfanylalkanols as a contributor to sweat odor. nih.govresearchgate.net This research highlighted that such compounds are formed by the enzymatic cleavage of cysteine-conjugate precursors by skin bacteria. nih.gov

In the context of food chemistry, a 2019 study was the first to report the presence of this compound in Belgian white wines made from Chardonnay and Solaris grapes. acs.orgresearcher.life This discovery was part of a larger effort to identify aroma markers in these wines, utilizing specific extraction techniques followed by gas chromatography. acs.org More recently, the compound has also been detected in long-term aged Korean traditional soy sauce (ganjang), indicating its formation during extended fermentation processes. mdpi.com These findings underscore a growing recognition of its presence and potential sensory role in complex fermented products.

Interdisciplinary Context of this compound Studies

The study of this compound is inherently interdisciplinary, involving several scientific fields:

Microbiology and Biochemistry : Investigations in this area explore the formation of this compound. This includes its synthesis by yeast during alcoholic fermentation and its release from odorless precursors by bacterial enzymes, such as the C-S lyase found in Corynebacterium species on human skin. nih.govacs.org

Analytical Chemistry : The detection and quantification of this trace compound require sophisticated analytical methods. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) or a pulsed flame photometric detector (PFPD) are essential for its identification in complex matrices like wine or biological samples. encyclopedia.pubacs.orgacs.org

Human Biology : In this field, the compound is studied as one of the key molecules contributing to human axillary odor, providing insights into the biochemical pathways of odor formation on the skin. nih.govresearchgate.net

Organic Synthesis : The preparation of this compound and related compounds is relevant for creating analytical standards and for use as flavorants. Patents describe the synthesis of related mercapto-alkanols for application in food products. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(2-5)3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIVYWQHILCTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336097 | |

| Record name | 3-Mercapto-2-methylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56160-79-3 | |

| Record name | 3-Mercapto-2-methylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-sulfanylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Biogenesis of 2 Methyl 3 Sulfanylpropan 1 Ol

Identification and Distribution in Biological Matrices

The detection of 2-methyl-3-sulfanylpropan-1-ol has been primarily reported in fermented beverages, where it can influence the sensory characteristics of the final product. Its occurrence is intrinsically linked to the presence of specific precursors in the raw materials and the enzymatic activities of fermenting microorganisms.

Presence in Fermented Products (e.g., Vitis vinifera Wines)

This compound has been identified as a volatile thiol present in red wines made from Vitis vinifera grapes, such as Cabernet Sauvignon and Merlot winetocellar.co.nzresearchgate.net. In these wines, it is associated with aromas described as "broth" and "sweat" winetocellar.co.nzleffingwell.com.

A notable characteristic of this compound in wine is its stereospecificity. Studies involving enantioselective gas chromatography have revealed the presence of only one of its two possible enantiomers, specifically (R)-3-mercapto-2-methylpropan-1-ol researchgate.net. Interestingly, the two enantiomers, while sharing a similar aroma description, exhibit significantly different odor thresholds. The (R)-enantiomer is the more potent of the two, with a lower perception threshold, making its exclusive presence in wine particularly significant for its aromatic impact researchgate.netleffingwell.com.

| Wine Type | Concentration Range (ng/L) | Detected Enantiomer | Odor Description | Odor Threshold in Water (ng/L) |

|---|---|---|---|---|

| Cabernet Sauvignon, Merlot | 250 - 10,000 | (R)-3-mercapto-2-methylpropan-1-ol | Broth, Sweat | 3,000 |

Detection in Plant-Derived Products

While the direct detection of free this compound in non-fermented plant-derived products is not widely documented, its non-volatile precursors are known to exist in certain plants. The most well-documented source of these precursors is the grape (Vitis vinifera), where they are present in the must and subsequently transformed during fermentation winetocellar.co.nzepa.gov. The presence of related sulfur compounds has been noted in other fruits, such as tropical fruits, but specific identification of this compound in its free form in these matrices is not established jfda-online.com.

Occurrence in Microbial Metabolites

The occurrence of this compound is a direct consequence of microbial metabolism. It is not typically found in significant quantities before fermentation, and its appearance is a hallmark of the biotransformation processes carried out by microorganisms, primarily yeast winetocellar.co.nzepa.gov. During fermentation, yeast cells metabolize various compounds present in the substrate, including the precursors of volatile thiols. While a wide array of microbial metabolites are produced during these processes, the formation of this compound is specifically linked to the enzymatic machinery of the fermenting yeast that acts on available precursors nih.govnih.gov.

Biosynthetic Pathways and Precursor Chemistry

The formation of this compound is not a de novo synthesis by microorganisms but rather a release from a pre-existing, non-volatile precursor molecule. This biotransformation is a key step in the development of the aromatic profile of certain fermented beverages.

Enzymatic Release from Conjugated Precursors (e.g., Cysteine-S-Conjugates)

The primary biosynthetic pathway for this compound involves the enzymatic cleavage of a cysteine-S-conjugate precursor winetocellar.co.nzepa.govnih.gov. This precursor is a non-volatile and odorless molecule present in the raw material, such as grape must winetocellar.co.nz. The general structure of these precursors consists of the amino acid cysteine linked via its sulfur atom to the carbon backbone of the future volatile thiol.

The release of the free, volatile thiol is catalyzed by enzymes known as cysteine-S-conjugate β-lyases (also referred to as C-S lyases) nih.govmdpi.comnih.govresearchgate.net. These enzymes are pyridoxal 5'-phosphate-dependent and function by cleaving the carbon-sulfur bond at the β-position relative to the carboxyl group of the cysteine moiety nih.govnih.gov. This enzymatic action results in the formation of pyruvate (B1213749), ammonia, and the free thiol, in this case, this compound nih.govnih.gov.

S-cysteine conjugate of 2-methyl-3-propan-1-ol + H₂O --(β-lyase)--> this compound + Pyruvate + NH₃

Microbial Contributions to Biotransformation (e.g., Yeast Metabolism)

The principal microbial contribution to the formation of this compound comes from fermentative yeasts, with Saccharomyces cerevisiae being the most extensively studied in this context mdpi.compsecommunity.orgproenol.comnih.gov. These yeasts possess the necessary β-lyase enzymes to carry out the cleavage of the cysteine-S-conjugate precursors mdpi.compsecommunity.org.

The efficiency of this biotransformation can be highly dependent on the specific yeast strain used for fermentation psecommunity.org. Different strains of S. cerevisiae exhibit varying levels of β-lyase activity, which in turn affects the final concentration of the released volatile thiol in the fermented product psecommunity.org. The uptake of the precursor by the yeast cell is a critical first step, and this process can be influenced by the nutritional composition of the fermentation medium proenol.com.

Chemical Synthesis and Derivatization of 2 Methyl 3 Sulfanylpropan 1 Ol

Synthetic Methodologies for 2-methyl-3-sulfanylpropan-1-ol

The construction of the this compound molecule can be achieved through various synthetic routes. These methods range from the preparation of racemic mixtures to more complex stereoselective and enantioselective syntheses, as well as the introduction of isotopic labels for specialized research applications.

Stereoselective and Enantioselective Synthesis

The presence of a chiral center at the C2 position of this compound means that it can exist as two enantiomers, (R)- and (S)-2-methyl-3-sulfanylpropan-1-ol. The development of synthetic methods that selectively produce one enantiomer over the other is a key focus in modern organic synthesis, as different enantiomers can exhibit distinct biological activities and properties.

While a specific, high-yielding enantioselective synthesis for this compound is not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied to achieve this goal. One potential strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction. For instance, the asymmetric reduction of a suitable prochiral ketone precursor could establish the desired stereocenter.

Another approach is the enzymatic resolution of a racemic mixture of this compound or a precursor. Enzymes, being inherently chiral, can selectively react with one enantiomer, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol, and the resulting ester could then be separated from the unreacted enantiomer.

Furthermore, the Sharpless asymmetric epoxidation of an allylic alcohol precursor could be a viable route. This method is renowned for its ability to introduce chirality with high enantioselectivity. The resulting chiral epoxide can then be opened regioselectively to install the thiol group, followed by reduction to yield the desired enantiomerically enriched this compound.

Development of Novel Reaction Pathways

Research into the synthesis of related sulfur-containing compounds has led to the development of novel reaction pathways that can be adapted for the synthesis of this compound. A notable example is the synthesis of homologous 3-mercapto-2-methylalkan-1-ols. This method provides a foundational strategy for constructing the carbon skeleton and introducing the necessary functional groups.

A general synthetic route can be envisioned starting from the corresponding α,β-unsaturated aldehyde, 2-methylpropenal (methacrolein). The key steps in this pathway would be:

Michael Addition of a Thiol Precursor: The conjugate addition of a thiol equivalent, such as thioacetic acid, to methacrolein (B123484) would introduce the sulfur atom at the 3-position. This reaction forms an S-acetylated aldehyde intermediate.

Reduction of the Aldehyde: The aldehyde functional group of the intermediate is then reduced to a primary alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).

Deprotection of the Thiol: The final step involves the removal of the acetyl protecting group from the sulfur atom to yield the free thiol, this compound.

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled analogs of this compound are invaluable tools in various research applications, particularly in metabolic studies, as internal standards for quantitative analysis, and in mechanistic investigations. The most common isotopes used for labeling organic molecules are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium Labeling: The introduction of deuterium atoms can be achieved through several methods. One common approach is the use of deuterated reagents during the synthesis. For example, in the reduction step of the pathway described in section 3.1.2, a deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) could be used to introduce deuterium at the C1 position. Alternatively, if a precursor with an exchangeable proton alpha to a carbonyl group is used, this proton can be replaced with deuterium by treatment with a deuterated solvent like D₂O under basic or acidic conditions.

Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound typically involves starting with a commercially available ¹³C-labeled precursor. For instance, ¹³C-labeled methacrolein could be used as the starting material in the synthetic pathway outlined previously. This would result in the incorporation of ¹³C at a specific position within the carbon skeleton of the final molecule. The choice of the labeled starting material determines the position of the ¹³C atom in the product.

These isotopic analogs, once synthesized, can be used in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the fate of the molecule in biological systems or to elucidate reaction mechanisms.

Chemical Derivatization for Analytical and Mechanistic Investigations

To facilitate the analysis of this compound, particularly in complex matrices, or to probe its chemical reactivity, various derivatization strategies can be employed. These methods aim to modify the molecule to enhance its volatility for gas chromatography, improve its detection by various analytical techniques, or increase its stability.

Formation of Volatile Derivatives

Due to the presence of polar hydroxyl and thiol functional groups, this compound can have limited volatility, which can be a challenge for gas chromatography (GC) analysis. Derivatization to mask these polar groups can significantly improve its chromatographic behavior.

A common method for derivatizing thiols to increase their volatility and improve their detection by electron capture detectors (ECD) in GC is through reaction with pentafluorobenzyl bromide (PFBBr). The reaction proceeds via a nucleophilic substitution where the thiolate anion attacks the benzylic carbon of PFBBr, displacing the bromide and forming a stable thioether. This derivatization not only increases the volatility of the analyte but also introduces a polyfluorinated moiety, which provides a strong signal in ECD.

The hydroxyl group can also be derivatized, for example, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. This conversion of the alcohol to a less polar ether also enhances volatility. Depending on the analytical requirements, either one or both functional groups can be derivatized.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| Pentafluorobenzyl bromide (PFBBr) | Thiol (-SH) | Pentafluorobenzyl thioether | Increased volatility, Enhanced ECD signal |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increased volatility, Improved peak shape in GC |

Conjugation for Stability or Detection Enhancement

Conjugation of this compound to other molecules can be performed to enhance its stability or to introduce a reporter group for easier detection, particularly in liquid chromatography (LC) based methods. The thiol group is a primary target for such conjugation reactions due to its nucleophilicity.

For detection enhancement, the thiol can be conjugated with a fluorogenic reagent. These reagents are typically non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a thiol. This allows for highly sensitive detection using a fluorescence detector in high-performance liquid chromatography (HPLC). Examples of such reagents include monobromobimane (B13751) (mBBr) and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). The reaction results in the formation of a stable, fluorescent thioether derivative.

| Conjugation Reagent | Target Functional Group | Purpose of Conjugation | Detection Method |

| Monobromobimane (mBBr) | Thiol (-SH) | Detection Enhancement | HPLC with Fluorescence Detection |

| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | Thiol (-SH) | Detection Enhancement | HPLC with Fluorescence Detection |

These derivatization and conjugation techniques are crucial for the accurate and sensitive quantification of this compound in various samples and for studying its role in different chemical and biological systems.

Chemical Reactivity and Stability of 2 Methyl 3 Sulfanylpropan 1 Ol

Oxidative Degradation Mechanisms

The sulfur atom in the thiol group is particularly susceptible to oxidation, making oxidative degradation a significant pathway for the transformation of 2-methyl-3-sulfanylpropan-1-ol.

The sulfhydryl group of this compound is readily oxidized. In the presence of mild oxidants like molecular oxygen, the reaction can lead to the formation of a disulfide, bis(1-hydroxy-2-methylpropan-3-yl) disulfide. masterorganicchemistry.comwikipedia.org This reaction is often catalyzed by metal ions. wikipedia.org

The general reaction for thiol oxidation to a disulfide is as follows: 2 R-SH + 1/2 O₂ → R-S-S-R + H₂O wikipedia.org

Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH), are highly reactive towards both alcohols and thiols. The reaction of aliphatic alcohols with •OH radicals typically involves hydrogen abstraction from a carbon atom, particularly the one attached to the hydroxyl group. mdpi.com For this compound, this would generate a carbon-centered radical, initiating a cascade of further oxidation reactions.

The thiol group is also a primary target for ROS. The S-H bond is weaker than the O-H bond, making it more susceptible to hydrogen abstraction to form a thiyl radical (RS•). wikipedia.org This radical is a key intermediate in oxidative processes.

Stronger oxidizing agents, such as hydrogen peroxide or permanganate, can oxidize the thiol group further to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately to sulfonic acid (R-SO₃H). chemistrysteps.comlibretexts.org The primary alcohol group can also be oxidized, typically to an aldehyde and then to a carboxylic acid, although this generally requires harsher conditions than thiol oxidation. libretexts.org

| Oxidizing Agent | Functional Group Targeted | Potential Product(s) |

|---|---|---|

| Mild Oxidants (e.g., O₂, I₂) | Thiol (-SH) | bis(1-hydroxy-2-methylpropan-3-yl) disulfide |

| Reactive Oxygen Species (e.g., •OH) | Thiol (-SH) and Alcohol (-CH₂OH) | Thiyl radicals, Carbon-centered radicals, further oxidation products |

| Strong Oxidants (e.g., H₂O₂, KMnO₄) | Thiol (-SH) | 2-methyl-3-sulfinopropan-1-ol, 2-methyl-3-sulfopropan-1-ol |

| Strong Oxidants (e.g., CrO₃) | Alcohol (-CH₂OH) | 2-methyl-3-sulfanylpropanal, 2-methyl-3-sulfanylpropanoic acid |

Phenolic compounds can act as antioxidants and influence the stability of thiols. In a synergistic relationship, phenols can "repair" thiyl radicals (RS•) formed during oxidation by donating a hydrogen atom, thus regenerating the thiol. mdpi.com This process, however, depends on the reduction potential of the specific phenol (B47542) involved. mdpi.com

Quinones, which are oxidation products of phenols, are highly reactive electrophiles that readily react with nucleophiles like the thiol group of this compound. The reaction typically proceeds via a Michael addition (1,4-conjugate addition), where the sulfur atom attacks the quinone ring. nih.govacs.org This results in the formation of a hydroquinone (B1673460) derivative covalently bound to the sulfur atom of the original thiol. acs.org

Studies on similar volatile thiols have shown that the reaction rates with quinones are significant. nih.gov The kinetic preference is for the reaction with the thiol group over other nucleophilic groups like amines. nih.govnih.gov The reaction can be influenced by the structure of the quinone and the thiol. The general mechanism involves the formation of colorless thiol-phenol adducts. nih.gov

| Nucleophile (Similar to this compound) | Apparent Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reference |

|---|---|---|

| Bovine Serum Albumin (contains a reactive thiol) | (3.1 ± 0.2) × 10⁴ | nih.gov |

| Human Serum Albumin (contains a reactive thiol) | (4.8 ± 0.2) × 10³ | nih.gov |

| α-Lactalbumin (no free thiol) | (4.0 ± 0.2) × 10² | nih.gov |

Note: Data is for model compounds to illustrate the high reactivity of protein thiols with quinones, which is analogous to the expected reactivity of this compound.

Thermal and Photochemical Stability Studies

Direct thermal and photochemical stability data for this compound are not extensively available in the literature. However, its stability can be inferred from the behavior of its constituent functional groups.

Primary alcohols are generally stable at moderate temperatures. At higher temperatures and in the presence of acid catalysts, they can undergo dehydration to form alkenes (in this case, 2-methylprop-2-en-1-ol or intermolecular dehydration to form an ether). libretexts.orglibretexts.org Thermal decomposition studies of related compounds, like 2-methyl-1-propanol, indicate that fragmentation can occur at elevated temperatures. sdsu.edu For instance, the thermal decomposition of 3-methyl-3-buten-1-ol (B123568) proceeds via a six-membered cyclic transition state. researchgate.net

Sulfur-containing compounds can be susceptible to photochemical degradation. nih.gov Exposure to ultraviolet (UV) light, especially in the presence of photosensitizers like dissolved organic matter, can generate ROS which then degrade the thiol. rsc.org The photochemical degradation of sulfur compounds can lead to the formation of sulfoxides and sulfones, and potentially the cleavage of the C-S bond. researchgate.net The alcohol functional group itself is not a strong chromophore for absorbing UV light, but its photooxidation can be initiated by photosensitizers. researchgate.net

pH-Dependent Transformations and Hydrolysis

The stability and reactivity of this compound are significantly influenced by pH, primarily due to the acidic nature of the thiol group.

Thiols are more acidic than alcohols. masterorganicchemistry.comwikipedia.org The pKa of a typical alkanethiol is around 10-11. In basic solutions (pH > pKa), the thiol group is deprotonated to form a thiolate anion (RS⁻). researchgate.net This thiolate anion is a much stronger nucleophile and is more readily oxidized than the protonated thiol (RSH). wikipedia.orgnih.gov Therefore, the rate of oxidative degradation of this compound, particularly the formation of disulfides, is expected to increase significantly with increasing pH. rsc.orgresearchgate.net Studies on other thiols have confirmed that they are more stable towards oxidation at acidic pH values compared to neutral or basic conditions. researchgate.net

The primary alcohol group is generally stable towards hydrolysis under neutral or basic conditions. byjus.comyoutube.com Acid-catalyzed hydrolysis is not applicable as it is not an ester or ether. However, under strongly acidic conditions and at elevated temperatures, acid-catalyzed dehydration can occur, as mentioned in the thermal stability section. libretexts.org

| pH Condition | Dominant Species | Reactivity towards Oxidation | Nucleophilicity |

|---|---|---|---|

| Acidic (pH < 8) | Thiol (R-SH) | Lower | Moderate |

| Basic (pH > 10) | Thiolate (R-S⁻) | Higher | High |

Advanced Analytical Methodologies for 2 Methyl 3 Sulfanylpropan 1 Ol

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for the successful analysis of 2-methyl-3-sulfanylpropan-1-ol. The primary objectives are to isolate the target analyte from the sample matrix, concentrate it to a detectable level, and minimize interferences. Various techniques, ranging from classical extraction methods to modern microextraction procedures, are employed to achieve these goals.

Selective Thiol Extraction Principles (e.g., Mercury-Based Methods)

The selective extraction of thiols, including this compound, can be achieved by exploiting the high affinity of the sulfhydryl group (-SH) for certain metal ions, most notably mercury(II). Organomercury compounds, such as p-hydroxymercuribenzoate (PHMB), serve as selective reagents for trapping thiols.

The underlying principle of this method involves the formation of a stable, non-volatile mercaptide bond between the thiol and the mercury-containing reagent. This reaction effectively captures the volatile thiol from the sample matrix. The general reaction can be represented as:

R-SH + HO-Hg-C₆H₄-COO⁻ → R-S-Hg-C₆H₄-COO⁻ + H₂O

This derivatization process converts the volatile and reactive thiol into a more stable and less volatile derivative, facilitating its extraction and subsequent analysis. The formed complex can then be isolated, and the original thiol can be released for analysis by treatment with a stronger thiol-containing reagent or by other chemical means. This selectivity is crucial when analyzing complex samples where numerous other volatile compounds could interfere with the analysis.

Microextraction Techniques (e.g., HS-SPME, SPE)

Microextraction techniques have gained prominence due to their efficiency, minimal solvent consumption, and ease of automation. Headspace-Solid Phase Microextraction (HS-SPME) is a particularly valuable technique for volatile compounds like this compound. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical for efficient extraction. For volatile sulfur compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their high affinity for a broad range of volatile and semi-volatile compounds.

Solid Phase Extraction (SPE) is another widely used technique for sample clean-up and concentration. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For thiols, specific SPE cartridges functionalized with materials that have a high affinity for sulfur compounds can be utilized to achieve selective extraction.

Liquid-Liquid Extraction and Distillation Approaches

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of this compound from an aqueous matrix, an organic solvent in which the compound is highly soluble would be chosen. The selection of the solvent is guided by the polarity of the analyte. Given the presence of both a hydroxyl and a sulfanyl (B85325) group, this compound exhibits moderate polarity. Solvents such as diethyl ether or ethyl acetate could potentially be used for its extraction. The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, which can affect the charge state of the thiol group.

Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points. For volatile sulfur compounds, distillation can be employed for their isolation from less volatile matrix components. However, care must be taken to avoid thermal degradation of the analyte, as many sulfur compounds are heat-labile. Vacuum distillation, which allows for distillation at lower temperatures, can mitigate this issue. In the context of alcoholic beverages, distillation is an inherent part of the production process and significantly influences the concentration of volatile sulfur compounds in the final product.

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of volatile and semi-volatile compounds like this compound, gas chromatography is the technique of choice.

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. In GC, a sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) through a column. The column contains a stationary phase that interacts with the components of the sample to varying degrees, leading to their separation. Compounds are then detected as they exit the column.

GC is extensively used for the analysis of volatile sulfur compounds in various fields, including food and beverage science, environmental analysis, and clinical diagnostics. The high resolving power of modern capillary GC columns allows for the separation of complex mixtures of volatile compounds, enabling the identification and quantification of individual components like this compound.

The successful separation of sulfanylalkanols by GC depends on the careful optimization of several instrumental parameters. The goal is to achieve good resolution between the analyte of interest and other matrix components, symmetrical peak shapes, and high sensitivity. Key parameters that require optimization include:

Stationary Phase: The choice of the GC column's stationary phase is critical. For polar compounds like sulfanylalkanols, a polar stationary phase is generally preferred to achieve good peak shape and resolution. Polyethylene glycol (PEG) phases (e.g., WAX columns) are commonly used for the analysis of volatile sulfur compounds.

Column Dimensions: The length, internal diameter (I.D.), and film thickness of the column all affect separation efficiency and analysis time. Longer columns provide higher resolution but result in longer analysis times. Narrower I.D. columns also offer higher resolution. The film thickness influences the retention of analytes, with thicker films being suitable for highly volatile compounds.

Temperature Program: The oven temperature program, which involves an initial temperature, ramp rates, and final temperature, is optimized to achieve the best separation in the shortest possible time. A slower temperature ramp can improve the resolution of closely eluting compounds.

Injector and Detector Conditions: The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. The choice of detector is also crucial. For sulfur-containing compounds, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can provide high selectivity and sensitivity. Mass spectrometry (MS) is also widely used for its ability to provide structural information for compound identification.

Table 1: Typical GC Parameters for the Analysis of Volatile Sulfur Compounds

| Parameter | Typical Setting | Purpose |

| Column | ||

| Stationary Phase | DB-WAX, HP-INNOWax (Polyethylene Glycol) | Provides good separation for polar compounds like sulfanylalkanols. |

| Length | 30 - 60 m | Longer columns offer higher resolution. |

| Internal Diameter (I.D.) | 0.25 - 0.32 mm | Standard I.D. for good balance of efficiency and sample capacity. |

| Film Thickness | 0.25 - 0.50 µm | Affects retention time and peak resolution. |

| Temperatures | ||

| Injector | 220 - 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial: 40-60°C (hold 2-5 min), Ramp: 3-10°C/min, Final: 220-240°C | Optimized to separate compounds based on their boiling points. |

| Detector | 250 - 300 °C | Maintains analytes in the gas phase for detection. |

| Carrier Gas | ||

| Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Flow Rate | 1 - 2 mL/min | Affects retention time and separation efficiency. |

| Detector | ||

| Type | Mass Spectrometry (MS), Sulfur Chemiluminescence Detector (SCD), Flame Ionization Detector (FID) | MS for identification, SCD for sulfur selectivity, FID for general-purpose detection. |

Chiral GC for Stereoisomer Resolution

This compound possesses a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. These stereoisomers can exhibit different sensory properties and biological activities. Chiral gas chromatography (GC) is the primary technique for resolving such enantiomers, providing a means to separate and quantify each form individually.

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. Cyclodextrin-based CSPs are most commonly employed for this purpose. These cyclic oligosaccharides have a toroidal structure with a hydrophobic interior and a hydrophilic exterior, creating a chiral environment. Enantiomers of an analyte, like this compound, interact differently with the CSP, leading to different retention times and thus, separation.

The general mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin derivative. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the GC conditions (temperature program, carrier gas flow) are critical for achieving optimal resolution. While direct chiral GC analysis of this compound is not extensively detailed in the literature, the methodology is well-established for other chiral alcohols and thiols, demonstrating its applicability.

Table 1: Common Chiral Stationary Phases for GC Resolution

| Stationary Phase Type | Common Derivatives | Typical Applications |

| Beta-Cyclodextrin | Permethylated, Di-O-methyl, Trifluoroacetyl | Separation of a wide range of chiral compounds including alcohols, esters, and ketones. |

| Gamma-Cyclodextrin | Di-O-pentyl-trifluoroacetyl | Resolution of larger chiral molecules. |

Liquid Chromatography (LC) for Non-Volatile Precursors and Conjugates

In many biological systems, including fruits, hops, and malt, volatile thiols like this compound exist in the form of non-volatile precursors. uclouvain.be These precursors are typically S-conjugates with amino acids, most commonly cysteine (Cys-) and glutathione (B108866) (GSH-). These conjugates are odorless and are later cleaved, often during fermentation or processing, to release the volatile, aromatic thiol.

Due to their high polarity and non-volatile nature, these precursors cannot be analyzed directly by GC. Instead, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the method of choice. uclouvain.be These techniques are adept at separating polar, water-soluble compounds from complex matrices.

The analysis typically involves:

Sample Extraction: A solid-phase extraction (SPE) step may be used to clean up the sample and concentrate the precursor compounds.

Chromatographic Separation: A reversed-phase LC column (e.g., C18) is commonly used. The separation is achieved by running a gradient of an aqueous mobile phase (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. uclouvain.be

Detection: The precursors are typically detected and quantified using tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity. uclouvain.beresearchgate.net

This approach has been successfully used to identify and quantify the glutathionylated and cysteinylated precursors of structurally similar thiols, such as 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP), in raw materials like hops and malt. uclouvain.beresearchgate.netfao.org

High-Resolution Spectrometric Detection and Structural Elucidation

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its precursors, valued for its high sensitivity and specificity.

When coupled with Gas Chromatography (GC-MS), it is used for the definitive identification of the volatile thiol. After separation on the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and characteristic fragment ions form a mass spectrum, which serves as a chemical fingerprint for identification.

For the analysis of non-volatile precursors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique. researchgate.netnih.govresearchgate.net It offers several advantages:

High Selectivity: In tandem MS, a specific precursor ion (the molecular ion of the conjugate) is selected, fragmented, and then a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference, which is crucial when analyzing complex samples like grape must or beer. researchgate.net

High Sensitivity: LC-MS/MS can achieve very low detection limits, often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range, which is necessary for quantifying these trace-level compounds. elsevierpure.com

Structural Confirmation: The fragmentation pattern observed in the MS/MS spectrum provides structural information that confirms the identity of the precursor.

Stable Isotope Dilution Assays (SIDA) are often employed in conjunction with LC-MS/MS for accurate quantification. researchgate.net This involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample as an internal standard, which corrects for matrix effects and variations in sample preparation. uclouvain.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. While MS provides information about mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. For a novel or synthesized compound, NMR is essential for confirming its structure.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons of the methyl group (CH₃), the methine proton (CH), the methylene protons adjacent to the alcohol (CH₂OH), and the methylene protons adjacent to the sulfanyl group (CH₂SH), as well as the protons on the oxygen and sulfur atoms.

¹³C NMR (Carbon-13 NMR): This provides information on the number and types of carbon atoms in the molecule. For this compound, four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in unique chemical environments. mendeley.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, allowing for a complete and definitive assignment of the molecular structure.

Advanced Spectrometric Detectors (e.g., PFPD, Sulfur Chemiluminescence Detection)

Given that this compound is a sulfur-containing compound, sulfur-selective detectors coupled with GC offer significant advantages over non-specific detectors like the Flame Ionization Detector (FID). These detectors provide high selectivity and sensitivity for sulfur compounds, even in complex matrices where other compounds are present at much higher concentrations.

Pulsed Flame Photometric Detector (PFPD): The PFPD is a highly sensitive detector for sulfur (and phosphorus) containing compounds. mdpi.comnih.gov It works by combusting the compounds eluting from the GC column in a hydrogen-rich flame and measuring the resulting chemiluminescence. The PFPD offers a linear and equimolar response to sulfur, meaning the detector's response is directly proportional to the mass of sulfur entering it, regardless of the compound's structure. mdpi.comnih.gov This simplifies quantification, as a single sulfur compound can be used to calibrate for all sulfur-containing analytes. It has detectivity down to the low picogram per second level. nih.gov

Sulfur Chemiluminescence Detector (SCD): The SCD is arguably the most selective and sensitive detector for sulfur analysis. nih.gov The mechanism involves high-temperature oxidation of sulfur compounds to sulfur monoxide (SO), which then reacts with ozone (O₃) in a reaction chamber. This chemiluminescent reaction produces light, which is detected by a photomultiplier tube. The SCD provides a linear, equimolar response to sulfur compounds and is not susceptible to quenching from co-eluting hydrocarbons, a common issue with older Flame Photometric Detectors (FPDs). nih.gov Its high selectivity makes it ideal for analyzing trace levels of volatile sulfur compounds in flavor and fragrance applications. nih.gov

Table 2: Comparison of Sulfur-Selective Detectors

| Feature | Pulsed Flame Photometric Detector (PFPD) | Sulfur Chemiluminescence Detector (SCD) |

| Principle | Flame-based chemiluminescence | Reaction with ozone (chemiluminescence) |

| Selectivity | High for S and P | Extremely high for S |

| Sensitivity | <1 pg S/sec | <0.5 pg S/sec |

| Response | Linear and equimolar | Linear and equimolar |

| Quenching | Significantly reduced compared to FPD | Virtually no hydrocarbon quenching |

Olfactometry (GC-O) in Conjunction with Instrumental Analysis

While instrumental detectors can identify and quantify chemical compounds, they provide no information on their odor. Gas Chromatography-Olfactometry (GC-O) is a technique that bridges this gap by using the human nose as a highly sensitive and specific detector for odor-active compounds. researchgate.netresearchgate.net

In a GC-O system, the effluent from the GC column is split into two paths. One path goes to a conventional detector (like MS or FID), while the other is directed to a heated sniffing port. A trained analyst or a panel of assessors sniffs the port and records the time, duration, and description of any odors they perceive.

Quantitative Analytical Method Development and Validation

The development of robust quantitative methods for this compound is fundamental for understanding its contribution to the aroma profiles of food and beverages. Method validation ensures that the analytical procedure is fit for its intended purpose, providing reliable and accurate data. Key aspects of this process include the application of stable isotope dilution assays, rigorous determination of detection and quantification limits, and a thorough assessment of matrix effects.

Stable Isotope Dilution Analysis (SIDA) is widely regarded as the gold standard for the accurate quantification of trace-level analytes in complex matrices. nih.govresearchgate.netnih.gov This technique involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample at the earliest stage of analysis. This labeled internal standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation.

The key advantage of SIDA is its ability to compensate for the loss of the analyte during sample preparation and for variations in instrument response. Because the labeled and unlabeled compounds are co-eluted and detected by mass spectrometry, the ratio of their signals is used for quantification. This ratio remains constant even if there are losses during the analytical process, leading to highly accurate and precise results.

While the application of SIDA is well-documented for other volatile thiols in matrices like wine and beer, specific studies detailing the synthesis and application of a deuterated or otherwise isotopically labeled internal standard for this compound are not extensively reported in the current body of scientific literature. However, the principles and success of SIDA for structurally similar compounds strongly support its theoretical application for the accurate quantification of this compound. For instance, deuterated analogues of 3-mercaptohexan-1-ol (3-SH) are commonly used in wine analysis, demonstrating the feasibility and effectiveness of this approach for related thiols.

Table 1: Examples of Isotopically Labeled Internal Standards Used in the Analysis of Volatile Thiols This table is illustrative of the types of internal standards used for similar compounds, as specific data for this compound is not readily available.

| Analyte | Isotopically Labeled Internal Standard |

|---|---|

| 3-Mercaptohexan-1-ol (3-MH) | [²H₂]-3-Mercaptohexan-1-ol |

| 3-Mercaptohexyl acetate (3-MHA) | [²H₂]-3-Mercaptohexyl acetate |

A critical aspect of any quantitative analytical method validation is the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

For potent aroma compounds like this compound, which can have a sensory impact at very low concentrations, achieving low LODs and LOQs is crucial. These limits are typically determined experimentally by analyzing a series of samples with decreasing concentrations of the analyte. The signal-to-noise ratio is a common method for estimation, with a ratio of 3:1 often used for the LOD and 10:1 for the LOQ.

While specific, validated LOD and LOQ values for this compound are not widely published, data for other important volatile thiols in complex beverages like wine provide an indication of the expected analytical sensitivity. Modern analytical techniques, such as gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), enable the detection and quantification of these compounds at the nanogram per liter (ng/L) level.

Table 2: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Volatile Thiols in Wine This table presents typical values for related compounds to demonstrate the expected sensitivity for this compound, for which specific data is not readily available.

| Compound | Method | Matrix | LOD (ng/L) | LOQ (ng/L) |

|---|---|---|---|---|

| 3-Mercaptohexan-1-ol (3-MH) | GC-MS/MS | Wine | 0.1 - 1.0 | 0.3 - 3.0 |

| 3-Mercaptohexyl acetate (3-MHA) | GC-MS/MS | Wine | 0.1 - 0.5 | 0.3 - 1.5 |

Complex sample matrices, such as those found in alcoholic beverages, can significantly impact the accuracy of quantitative analysis. Matrix effects are the alteration of the analyte's signal response due to the presence of other co-eluting compounds from the sample matrix. These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification if not properly addressed.

The assessment of matrix effects is a critical step in method validation. It is typically evaluated by comparing the analytical response of a standard in a pure solvent to the response of a standard spiked into a sample extract from which the analyte has been removed. A significant difference between these responses indicates the presence of matrix effects.

For the analysis of this compound, potential interferences could arise from other sulfur compounds or from non-volatile components of the matrix that may affect the ionization efficiency in the mass spectrometer source. While specific studies on matrix effects for this compound are scarce, research on other volatile thiols in wine and beer has shown that matrix effects can be significant and variable depending on the specific beverage. The use of SIDA is the most effective way to compensate for these matrix effects, as the isotopically labeled internal standard is affected in the same way as the native analyte.

Table 3: Example of Matrix Effect Evaluation for a Hypothetical Analyte This table illustrates the principle of assessing matrix effects.

| Sample Matrix | Analyte Response (Solvent) | Analyte Response (Matrix) | Matrix Effect (%) |

|---|---|---|---|

| White Wine | 100,000 | 85,000 | -15% (Suppression) |

| Red Wine | 100,000 | 70,000 | -30% (Suppression) |

Enzymatic and Metabolic Transformations of 2 Methyl 3 Sulfanylpropan 1 Ol

Characterization of Microbial Enzymes Involved in Formation

The biogenesis of 2-methyl-3-sulfanylpropan-1-ol from its precursors is not the result of a single enzymatic step but rather a metabolic pathway involving several key enzymes. The two most critical enzymatic activities are those of β-lyases, which release the core thiol structure, and alcohol dehydrogenases, which perform the final reduction to the alcohol.

The pivotal step in the formation of volatile thiols is the cleavage of a carbon-sulfur (C-S) bond in a non-volatile amino acid precursor, typically a cysteine S-conjugate. This reaction is catalyzed by enzymes known as cysteine-S-conjugate β-lyases (EC 4.4.1.13). creative-enzymes.commdpi.com These enzymes are pyridoxal-5'-phosphate (PLP)-dependent and catalyze a β-elimination reaction, releasing the free thiol, along with pyruvate (B1213749) and ammonia. nih.govwikipedia.org

In the context of this compound formation, the precursor would be S-(2-methyl-1-hydroxypropan-3-yl)-L-cysteine. The β-lyase would cleave this conjugate to release 3-sulfanyl-2-methylpropanal, the direct aldehyde precursor to the final compound.

Research in S. cerevisiae has identified several genes encoding proteins with β-lyase activity, including IRC7, STR3, and CYS3. mdpi.com The expression and activity of these enzymes are highly strain-dependent, which explains the significant variation in volatile thiol production observed among different yeast strains used in fermentation. mdpi.com The Irc7 protein, in particular, has been identified as a key determinant in the release of polyfunctional thiols from their cysteinylated precursors in wine. mdpi.com

The specificity of these enzymes can vary. While the primary substrate is considered the cysteine conjugate, some studies have shown that certain yeast strains can liberate thiols from more complex precursors, such as γ-glutamyl-cysteine conjugates. mdpi.com This suggests that some β-lyases can bypass the need for prior enzymatic cleavage of the γ-glutamyl group, acting on a broader range of substrates. mdpi.com The efficiency of this release is a critical factor in the final concentration of the aroma compound.

| Yeast Strain | Species | Precursor Tested | Release Efficiency (%) |

|---|---|---|---|

| SafAle™ K-97 | S. cerevisiae | Cys-3SHol | 0.54 |

| BRAS-45 | S. pastorianus | γ-GluCys-3SHol | 0.35 |

| SafLager™ E-30 | S. pastorianus | γ-GluCys-3SHol | 0.28 |

| SafBrew™ LA-01 | S. cerevisiae var. chevalieri | γ-GluCys-3SHol | 0.15 |

| SafAle™ S-33 | S. cerevisiae | γ-GluCys-3SHol | 0.16 |

Data in the table is adapted from studies on 3-sulfanylhexan-1-ol (3SHol) precursors to illustrate the variability in β-lyase activity among yeast strains. mdpi.com

Following the release of the thiol-aldehyde (3-sulfanyl-2-methylpropanal) by β-lyase, the final step is the reduction of the aldehyde group to a primary alcohol, yielding this compound. This reaction is catalyzed by alcohol dehydrogenases (ADHs) or other related reductases. wikipedia.org ADHs are a broad family of oxidoreductase enzymes that facilitate the interconversion between alcohols and aldehydes or ketones, typically using NAD(P)H as a cofactor. wikipedia.orgtaylorfrancis.com

Saccharomyces cerevisiae possesses a variety of ADH isoenzymes. While Adh1p is primarily responsible for the production of ethanol (B145695) during fermentation, other isoenzymes exhibit broader substrate specificity and are involved in the formation of higher alcohols, also known as fusel alcohols, via the Ehrlich pathway. oup.comnih.gov

Studies on the formation of the structurally similar compound 2-mercapto-3-methyl-1-butanol (B3045925) in beer have specifically implicated two enzymes from Saccharomyces pastorianus: Old Yellow Enzyme 2 (Oye2p) and Alcohol Dehydrogenase 6 (Adh6p). researchgate.net An in vitro reaction containing these two purified enzymes successfully converted the intermediate aldehyde to the final thiol alcohol, confirming their role in the pathway. researchgate.net It is highly probable that Adh6p or other ADHs with similar broad substrate specificity are responsible for the reduction of 3-sulfanyl-2-methylpropanal to this compound.

| Enzyme | Gene | Primary Function / Substrates | Relevance to Flavor Formation |

|---|---|---|---|

| Adh1p | ADH1 | Major fermentative ADH; reduces acetaldehyde (B116499) to ethanol. oup.com | Primarily ethanol production, less active on larger fusel aldehydes. |

| Adh2p | ADH2 | Glucose-repressed; oxidizes ethanol during aerobic growth. oup.com | Not active in flavor alcohol formation during anaerobic fermentation. |

| Adh5p | ADH5 | Formaldehyde reduction. | Minor role in fusel alcohol formation. |

| Adh6p | ADH6 | NADPH-dependent; broad substrate range including medium-chain and aromatic aldehydes. researchgate.net | Strong candidate for reducing various flavor aldehydes, including thiol-aldehydes. researchgate.net |

In Vitro and In Vivo Bioconversion Studies

Evidence for the transformation of precursors into this compound and related thiols comes from both in vivo fermentation experiments and in vitro enzymatic assays.

In vivo studies, which examine the process within living organisms, have been fundamental in demonstrating the role of yeast in releasing volatile thiols. Fermentations of grape must or brewer's wort, which naturally contain non-volatile sulfur-conjugate precursors, show a marked increase in the concentration of volatile thiols post-fermentation. The amount and profile of thiols produced are directly correlated with the specific yeast strain used, confirming the genetic basis for this bioconversion capacity. mdpi.comnih.gov For example, fermentations of Sauvignon Blanc grape must with different S. cerevisiae strains yield vastly different concentrations of thiols like 3-mercaptohexan-1-ol (3MH), a compound analogous to this compound. nih.gov Furthermore, supplementing fermentations with additional sulfur compounds, such as cysteine, has been shown to increase the final concentrations of these volatile thiols, reinforcing the link between sulfur metabolism and thiol release. nih.gov

In vitro studies, using purified enzymes or cell-free extracts, provide direct evidence for the specific enzymatic steps. Assays using yeast protein extracts can quantify the β-lyase activity of a particular strain against a specific cysteine-S-conjugate substrate. mdpi.com As previously mentioned, a definitive in vitro study demonstrated that the purified yeast enzymes Oye2p and Adh6p could collectively convert 2-mercapto-3-hydroxy-3-methylbutanal into its corresponding alcohol, 2-mercapto-3-methyl-1-butanol, unequivocally identifying their function in the terminal steps of the pathway. researchgate.net

| Yeast Strain | Fermentation Medium | Precursor Added | Final Thiol Concentration (ng/L) |

|---|---|---|---|

| S. cerevisiae (Strain A) | Sauvignon Blanc Must | Endogenous Cys-3MH | 1500 - 2500 |

| S. cerevisiae (Strain B) | Sauvignon Blanc Must | Endogenous Cys-3MH | 400 - 800 |

| S. cerevisiae (Strain C) | Synthetic Must | Cys-3MH | ~100 |

| S. cerevisiae (Strain D, high β-lyase) | Synthetic Must | Cys-3MH | ~600 |

Concentrations are illustrative and compiled from typical ranges found in wine fermentation studies to show strain-dependent bioconversion. mdpi.comnih.gov

Metabolic Pathways and Flux Analysis in Biological Systems

The proposed metabolic pathway is as follows:

Precursor Formation : An α,β-unsaturated aldehyde or ketone (e.g., methacrolein) is generated from primary metabolism.

Glutathione (B108866) Conjugation : This reactive molecule is detoxified via conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).

Dipeptide Cleavage : The glutamyl and glycinyl residues are sequentially removed from the glutathione conjugate to yield the cysteine S-conjugate precursor.

β-Lyase Action : The cysteine S-conjugate is cleaved by a β-lyase, releasing the thiol-aldehyde (3-sulfanyl-2-methylpropanal). nih.gov

Reduction : The aldehyde is reduced by an alcohol dehydrogenase (ADH) to the final product, this compound. researchgate.net

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is critical. The final concentration of this compound depends on the flux of carbon towards its specific backbone, the availability of sulfur (primarily from the assimilation of sulfate (B86663) into cysteine), and the availability of nitrogen, which influences the regulation of amino acid metabolism. nih.govnih.gov For instance, the availability of yeast assimilable nitrogen (YAN) in grape must is a key modulator of VSC production. nih.gov The cell's redox state, particularly the ratio of NAD(P)H to NAD(P)+, is also crucial, as it directly impacts the final reductive step catalyzed by ADH. nih.gov Engineering the pathways that supply precursors and cofactors, for example by redirecting carbon flux or enhancing the sulfur assimilation pathway, are key strategies for potentially increasing the microbial production of this and other desirable flavor compounds. osti.govillinois.edu

Structural Characterization and Isomerism of 2 Methyl 3 Sulfanylpropan 1 Ol

Stereochemical Analysis and Diastereomeric Ratios

2-methyl-3-sulfanylpropan-1-ol possesses a single chiral center at the second carbon atom (C2), the point of attachment for the methyl group. A carbon atom is chiral when it is bonded to four different groups. gcms.cz Consequently, the molecule is chiral and exists as a pair of enantiomers, which are non-superimposable mirror images of each other. gcms.cz These enantiomers are designated as (R)-2-methyl-3-sulfanylpropan-1-ol and (S)-2-methyl-3-sulfanylpropan-1-ol. nih.gov

As the molecule itself contains only one stereocenter, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and require at least two chiral centers within the same molecule. However, diastereomers can be intentionally formed for analytical purposes. By reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent, a pair of diastereomers is produced. mdpi.com These newly formed diastereomers possess different physical properties, which allows for their separation and quantification, thereby enabling the determination of the original enantiomeric ratio. mdpi.com

| Isomer Name | Stereochemical Descriptor | Chiral Center |

|---|---|---|

| (R)-2-methyl-3-sulfanylpropan-1-ol | R (Rectus) | C2 |

| (S)-2-methyl-3-sulfanylpropan-1-ol | S (Sinister) | C2 |

Spectroscopic Differentiation of Enantiomers and Diastereomers

Enantiomers exhibit identical spectroscopic properties under achiral conditions, making their direct differentiation challenging. gcms.cz Specialized analytical techniques are required to resolve and quantify the individual enantiomers of this compound.

Chiral Chromatography: This is a primary method for separating enantiomers.

Gas Chromatography (GC): Chiral GC columns with stationary phases containing derivatized cyclodextrins can be used to separate volatile enantiomers. gcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation. gcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is highly effective for separating enantiomers of polyfunctional thiols. nih.gov Polysaccharide-based chiral stationary phases are often employed for this purpose. nih.gov

Indirect Separation via Diastereomer Formation: An alternative and robust strategy involves converting the enantiomeric pair into diastereomers.

Derivatization: The racemic alcohol is esterified with an enantiopure chiral acid, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). mdpi.com

Separation: The resulting diastereomeric esters have distinct physical properties and can be separated using standard, non-chiral HPLC, typically on a silica (B1680970) gel column. mdpi.com

Quantification: The relative peak areas of the separated diastereomers correspond directly to the ratio of the original enantiomers in the mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, differentiation is possible in a chiral environment. This can be achieved by using chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, or by analyzing the diastereomeric derivatives formed as described above. wesleyan.edu These diastereomers will exhibit distinct chemical shifts and coupling constants in the NMR spectrum.

| Technique | Principle | Application |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase (e.g., cyclodextrin). gcms.cz | Direct separation and quantification of enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (e.g., polysaccharide-based). nih.gov | Direct separation and quantification of enantiomers. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives leading to distinct NMR signals. wesleyan.edu | Structural elucidation and differentiation of enantiomers/diastereomers. |

| Standard HPLC after Derivatization | Chemical conversion of enantiomers into separable diastereomers. mdpi.com | Indirect separation and quantification of enantiomers. |

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is not static but exists as an equilibrium of multiple conformations. These conformations, or conformers, arise from the rotation around the molecule's single bonds, primarily the C1-C2, C2-C3, and C3-S bonds. The relative stability of these conformers is dictated by a balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

Computational chemistry provides significant insights into the conformational landscape. Ab initio studies on structurally related molecules, such as 2-methyl-3-mercapto-propanamide, have been used to analyze the topology of the conformational potential energy surface. conicet.gov.ar Such analyses reveal the lowest energy (most stable) conformations of the molecular backbone. conicet.gov.ar The flexible carbon chain can adopt various spatial arrangements, commonly described as trans (anti-periplanar) or gauche (synclinal), similar to other simple alcohols like 1-propanol. researchgate.net The presence of the methyl group at C2 and the sulfanyl (B85325) group at C3 introduces specific steric and electronic effects that influence the preferred geometry. conicet.gov.ar

Experimentally, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the predominant conformation in solution. mdpi.com NOESY measures through-space interactions between protons, and the intensity of these interactions is related to the distance between the nuclei, providing crucial data for constructing a 3D model of the molecule's average conformation. mdpi.com

| Factor | Description | Influence on Geometry |

|---|---|---|

| Rotatable Bonds | C1-C2, C2-C3, C3-S | These bonds allow for the flexibility of the carbon backbone, leading to various conformers. |

| Steric Hindrance | Repulsive interactions between bulky groups (e.g., -CH3, -CH2SH, -CH2OH). | Favors staggered conformations (trans/gauche) that maximize the distance between large groups. |

| Intramolecular Interactions | Potential for hydrogen bonding between the hydroxyl (-OH) and sulfanyl (-SH) groups. | Can stabilize specific folded conformations. |

| Computational Methods | Ab initio and Density Functional Theory (DFT) calculations. conicet.gov.ar | Used to model the potential energy surface and identify stable, low-energy conformers. conicet.gov.ar |

| Experimental Methods | Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com | Provides data on internuclear distances to determine the predominant conformation in solution. mdpi.com |

Theoretical and Computational Chemistry of 2 Methyl 3 Sulfanylpropan 1 Ol

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to compute the electronic structure and properties of molecules from first principles, without the need for empirical parameters. For 2-methyl-3-sulfanylpropan-1-ol, these calculations would be crucial for determining its optimized molecular geometry, vibrational frequencies, and electronic properties.

While specific ab initio or DFT research articles dedicated to this compound are not prominent, chemical databases provide computed properties derived from such methods. These properties offer a foundational understanding of the molecule's characteristics.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H10OS |

| Molecular Weight | 106.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | FCIVYWQHILCTLI-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)CS |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 6 |

| Rotatable Bond Count | 3 |

| Complexity | 54.4 |

| XLogP3 | 0.6 |

This data is computationally generated and sourced from the PubChem database. nih.gov

A typical DFT study on this molecule, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would allow for the calculation of bond lengths, bond angles, and dihedral angles. Furthermore, the computation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would model its behavior over time, providing a detailed view of its conformational dynamics and its interactions with other molecules, such as solvents or biological macromolecules.

Currently, there is a lack of published MD simulation studies specifically featuring this compound. Such a study would typically involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological or environmental conditions.

Force Field Application: Using a suitable force field (e.g., GROMOS, AMBER, CHARMM) to define the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specific period, generating a trajectory of atomic positions and velocities.

From the resulting trajectory, various properties could be analyzed, including radial distribution functions to understand solvation shells, hydrogen bonding dynamics, and diffusion coefficients. These simulations would be invaluable for understanding how this compound behaves in a complex environment.

Structure-Reactivity Relationship Predictions

Predicting the structure-reactivity relationship of this compound involves using computational methods to understand how its three-dimensional structure influences its chemical reactivity. This is often achieved by analyzing descriptors calculated from its electronic structure.

Key aspects of a structure-reactivity analysis for this compound would include:

Electrostatic Potential (ESP) Mapping: An ESP map would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the sulfur and oxygen atoms are expected to be regions of negative potential, indicating sites susceptible to electrophilic attack, while the hydrogen atoms of the thiol and hydroxyl groups would be regions of positive potential, susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO and LUMO provides information about the molecule's ability to donate and accept electrons, respectively. The locations of these orbitals would indicate the most probable sites for chemical reactions.

While specific predictive studies for this compound are not available, the presence of both a primary alcohol and a thiol group suggests a rich and varied reactivity profile, including oxidation of the thiol and alcohol, and nucleophilic reactions at the sulfur atom.

Emerging Research Frontiers and Applications of 2 Methyl 3 Sulfanylpropan 1 Ol

Discovery of Novel Precursors and Biosynthetic Mechanisms

Currently, there is no specific information available in the scientific literature regarding the novel precursors or biosynthetic mechanisms of 2-methyl-3-sulfanylpropan-1-ol. In the broader context of volatile thiols found in fermented beverages, it is known that they are often released from non-volatile precursors, such as cysteine or glutathione (B108866) conjugates, which are present in the raw materials. The metabolic activity of yeast during fermentation, particularly enzymes with β-lyase activity, is crucial for this release. However, the specific precursors and enzymatic pathways leading to the formation of this compound have not been elucidated.

Biotechnological Production and Strain Engineering for Optimized Yields

There is no available research on the biotechnological production or strain engineering for the optimized yield of this compound. While metabolic engineering of yeast to enhance the production of other volatile thiols has been a subject of study, for example, through the overexpression of genes encoding carbon-sulfur lyases, these efforts have not been directed towards this compound. The potential for its microbial synthesis remains an open area for future investigation.

Advanced Studies in Volatile Compound Biogenesis and Transformation

Specific advanced studies on the biogenesis and transformation of this compound are not present in the current scientific literature. Research on the biogenesis of volatile sulfur compounds in fermented foods indicates that their formation is a complex process influenced by various factors, including the metabolism of sulfur-containing amino acids like methionine. acs.org However, the specific pathways and transformations involving this compound have not been a subject of detailed study.

Future Directions in the Understanding of Organosulfur Compound Chemistry

The field of organosulfur chemistry continues to evolve, with several exciting future directions that could one day shed light on compounds like this compound. Organosulfur compounds are recognized for their significant roles in pharmacology, with ongoing research into their antioxidant, anticancer, and neuroprotective properties. frontiersin.org Innovations in the design, synthesis, and delivery of organosulfur-based therapies are active areas of exploration. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-sulfanylpropan-1-ol, and how can yield be maximized?

- Methodological Answer : The synthesis of this compound can be optimized via thiol-ene coupling or nucleophilic substitution reactions. Key factors include:

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.